![molecular formula C21H27NO3 B1667622 2,2-Diphenyl-2-ethoxy-acetic acid 2-(dimethylamino)-1-methylethyl ester CAS No. 13835-19-3](/img/structure/B1667622.png)
2,2-Diphenyl-2-ethoxy-acetic acid 2-(dimethylamino)-1-methylethyl ester
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Overview
Description
Arthrodestal is a bioactive chemical.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of isoxazole derivatives. Schenone et al. (1991) found that reaction of methyl 5,5-dimethyl-3-dimethylaminomethylene-2,4-dioxohexanoate with hydroxylamine hydrochloride yielded methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, which was then converted by acid hydrolysis to 4-t-butyl-4-hydroxyfuro[3,4-d]isoxazol-6-(4H)-one (Schenone, Fossa, & Menozzi, 1991).
- Selič et al. (1997) used related compounds for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Chemical Properties and Reactions
- Yamanaka et al. (2000) synthesized hyperbranched aromatic polyimides using a related precursor, highlighting its application in polymer science (Yamanaka, Jikei, & Kakimoto, 2000).
- Isakhanyan et al. (2013) reported on the antibacterial activity of compounds derived from similar aminoalkanols and substituted acetic and propionic acid chlorides (Isakhanyan, Gevorgyan, Arutyunyan, Tokmadjyan, Paronikyan, Tatevosyan, & Shakhatuni, 2013).
- Chantreux et al. (1984) described the use of a similar compound as a carboxyl-protecting group in peptide chemistry (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Biological Properties
- Farghaly et al. (2014) explored the azo-hydrazone tautomerism and antimicrobial activity of new substituted imidazolines and perimidines, including related compounds (Farghaly, Abdallah, & Aziza, 2014).
- Prostakov et al. (1970) prepared methyl esters of new hydroxy acids related to piperidine series, indicating potential pharmacological applications (Prostakov, Pleshakov, Dorogov, & Zvolinskii, 1970).
properties
CAS RN |
13835-19-3 |
---|---|
Product Name |
2,2-Diphenyl-2-ethoxy-acetic acid 2-(dimethylamino)-1-methylethyl ester |
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-5-24-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(23)25-17(2)16-22(3)4/h6-15,17H,5,16H2,1-4H3 |
InChI Key |
YJDHOMGHCDRIRR-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Arthrodestal; BRN 270584; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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